Methyl 2-propylpiperidine-2-carboxylate hydrochloride Methyl 2-propylpiperidine-2-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1332529-69-7
VCID: VC3006815
InChI: InChI=1S/C10H19NO2.ClH/c1-3-6-10(9(12)13-2)7-4-5-8-11-10;/h11H,3-8H2,1-2H3;1H
SMILES: CCCC1(CCCCN1)C(=O)OC.Cl
Molecular Formula: C10H20ClNO2
Molecular Weight: 221.72 g/mol

Methyl 2-propylpiperidine-2-carboxylate hydrochloride

CAS No.: 1332529-69-7

Cat. No.: VC3006815

Molecular Formula: C10H20ClNO2

Molecular Weight: 221.72 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-propylpiperidine-2-carboxylate hydrochloride - 1332529-69-7

Specification

CAS No. 1332529-69-7
Molecular Formula C10H20ClNO2
Molecular Weight 221.72 g/mol
IUPAC Name methyl 2-propylpiperidine-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C10H19NO2.ClH/c1-3-6-10(9(12)13-2)7-4-5-8-11-10;/h11H,3-8H2,1-2H3;1H
Standard InChI Key CPFSKLKHOQJUGY-UHFFFAOYSA-N
SMILES CCCC1(CCCCN1)C(=O)OC.Cl
Canonical SMILES CCCC1(CCCCN1)C(=O)OC.Cl

Introduction

Chemical Properties and Structure

Basic Identification

Methyl 2-propylpiperidine-2-carboxylate hydrochloride is identified by the CAS number 1332529-69-7. It has a molecular formula of C₁₀H₂₀ClNO₂ and a molecular weight of 221.72 g/mol . The compound exists as the hydrochloride salt of methyl 2-propylpiperidine-2-carboxylate, which serves as its parent compound .

Structural Characteristics

The compound features a six-membered piperidine ring with a nitrogen atom, a methyl carboxylate group, and a propyl substituent at the C-2 position. The hydrochloride component is present as a salt. The structure can be represented by the following identifiers:

Structural IdentifierValue
IUPAC Namemethyl 2-propylpiperidine-2-carboxylate;hydrochloride
Standard InChIInChI=1S/C10H19NO2.ClH/c1-3-6-10(9(12)13-2)7-4-5-8-11-10;/h11H,3-8H2,1-2H3;1H
Standard InChIKeyCPFSKLKHOQJUGY-UHFFFAOYSA-N
SMILESCCCC1(CCCCN1)C(=O)OC.Cl
Canonical SMILESCCCC1(CCCCN1)C(=O)OC.Cl

Stereochemistry

The C-2 position in the piperidine ring represents a stereocenter, potentially giving rise to enantiomeric forms of the compound. While the hydrochloride salt is often found in racemic form, stereospecific variants like methyl (2R)-1-propylpiperidine-2-carboxylate have been reported with a molecular weight of 185.26 g/mol (non-hydrochloride form) . The R-enantiomer has distinct properties and potentially different biological activities compared to the S-enantiomer.

Biological and Pharmacological Significance

Structural Significance

The piperidine structure is known to be involved in various biological processes, particularly in neurotransmitter modulation. The inclusion of both a propyl substituent and a methyl carboxylate group potentially confers specific binding characteristics that could interact with biological targets.

Comparative Biological Activity

Applications in Research and Industry

Role in Organic Synthesis

Methyl 2-propylpiperidine-2-carboxylate hydrochloride primarily serves as an intermediate in organic synthesis. Its functional groups—the methyl ester and the secondary amine—provide versatile reactive sites for further modifications, making it valuable in constructing more complex molecular structures.

Pharmaceutical Development

In pharmaceutical applications, this compound and related derivatives may serve as:

  • Building blocks for more complex drug candidates

  • Intermediates in the synthesis of active pharmaceutical ingredients

  • Structural components that contribute to specific pharmacophores

  • Potential modulators of biological pathways relevant to disease processes

Research Applications

The compound's structural features make it potentially useful in various research contexts:

  • As a controlled substrate for studying reaction mechanisms

  • In structure-activity relationship studies for drug development

  • As a comparative standard in analytical methods development

  • In investigations of piperidine-based pharmacophores

Comparative Analysis with Related Compounds

Structural Comparisons

Methyl 2-propylpiperidine-2-carboxylate hydrochloride belongs to a family of related compounds with varying substituents. A comparative analysis reveals structural similarities and differences that may influence reactivity and biological activity:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
Methyl 2-propylpiperidine-2-carboxylate hydrochlorideC₁₀H₂₀ClNO₂221.72Reference compound
Methyl (2R)-1-propylpiperidine-2-carboxylateC₁₀H₁₉NO₂185.26Non-hydrochloride salt, R-stereochemistry
Propyl piperidine-2-carboxylate hydrochlorideC₉H₁₈ClNO₂207.70Propyl ester instead of methyl ester
Methyl (S)-piperidine-2-carboxylate hydrochlorideC₇H₁₄ClNO₂179.65Lacks propyl at C-2, has S-stereochemistry
Methyl 2-methylpyrrolidine-2-carboxylate hydrochlorideC₇H₁₄ClNO₂179.655-membered pyrrolidine ring instead of piperidine

Functional Comparisons

Different functional groups significantly impact the chemical behavior and potential applications of these compounds:

  • The propyl substituent in methyl 2-propylpiperidine-2-carboxylate hydrochloride increases lipophilicity compared to non-alkylated derivatives

  • The hydrochloride salt formation enhances water solubility relative to the free base

  • The methyl ester provides a reactive site for further modifications, such as hydrolysis to the carboxylic acid or transesterification

Research Gaps and Future Directions

Identified Research Needs

Current literature reveals several areas where further research on methyl 2-propylpiperidine-2-carboxylate hydrochloride would be valuable:

  • Comprehensive biological activity profiling

  • Structure-activity relationship studies comparing various piperidine carboxylate derivatives

  • Optimization of synthetic routes for stereoselective production

  • Evaluation of its potential as a pharmaceutical intermediate

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